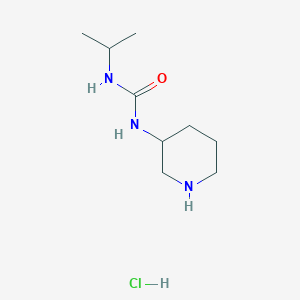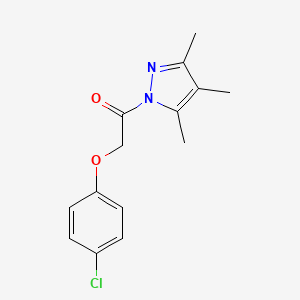
2-(4-chlorophenoxy)-1-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with chlorophenoxy and acetyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole typically involves the reaction of 4-chlorophenoxyacetic acid with 3,4,5-trimethylpyrazole in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Common solvents like dichloromethane or toluene
Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Ensuring the purity of 4-chlorophenoxyacetic acid and 3,4,5-trimethylpyrazole
Reaction Control: Automated systems to maintain optimal reaction conditions
Purification: Techniques like recrystallization or chromatography to obtain high-purity product
化学反应分析
Types of Reactions
1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Employing reducing agents such as lithium aluminum hydride
Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Chlorine gas in the presence of a catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Introduction of halogen or nitro groups
科学研究应用
1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism by which 1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole exerts its effects involves interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity
Interact with Receptors: Modulating receptor-mediated signaling pathways
Affect Gene Expression: Influencing the transcription of specific genes
相似化合物的比较
Similar Compounds
- 4-chlorophenoxyacetic acid
- 3,4,5-trimethylpyrazole
- 4-chlorophenoxyacetyl chloride
Uniqueness
1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H15ClN2O2 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-10(2)16-17(11(9)3)14(18)8-19-13-6-4-12(15)5-7-13/h4-7H,8H2,1-3H3 |
InChI 键 |
IGELGEMXWPFWAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1C)C(=O)COC2=CC=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B14796062.png)
![[(E)-hex-3-enyl] 2-hydroxypropanoate](/img/structure/B14796065.png)
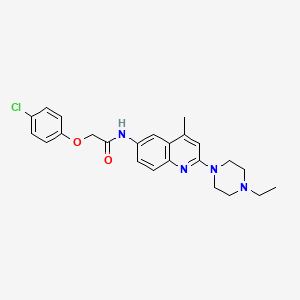

![Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B14796078.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14796085.png)
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate](/img/structure/B14796088.png)
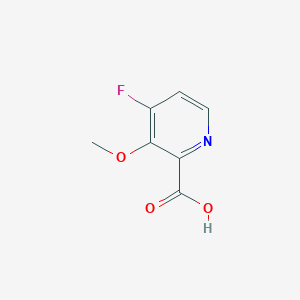
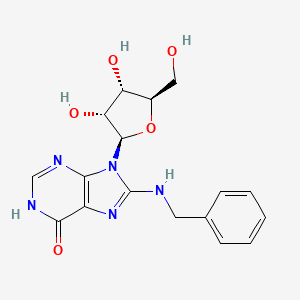
![tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14796101.png)
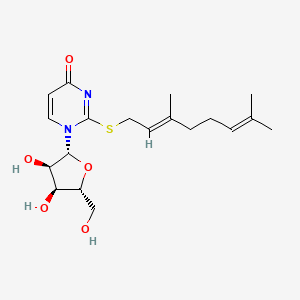

![tert-butyl 2-amino-2-[(2S)-2-methylpyrrolidin-2-yl]acetate](/img/structure/B14796121.png)
